N-butyl-1'-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-1'-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1,4'-bipiperidine-3-carboxamide, commonly known as BIIBO3304, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIIBO3304 is a selective antagonist of the nicotinic acetylcholine receptor (nAChR) and has been shown to have promising effects in various preclinical studies.
Mecanismo De Acción
BIIBO3304 is a selective antagonist of the N-butyl-1'-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1,4'-bipiperidine-3-carboxamide, which plays a crucial role in the cholinergic system. The this compound is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. BIIBO3304 binds to the receptor and prevents the activation of the channel, leading to a decrease in the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
BIIBO3304 has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia. Additionally, BIIBO3304 has been shown to reduce nicotine self-administration in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BIIBO3304 is its selectivity for the N-butyl-1'-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1,4'-bipiperidine-3-carboxamide, which allows for more specific targeting of the receptor. However, one of the limitations of BIIBO3304 is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of BIIBO3304. One potential area of research is the development of more water-soluble analogs of the compound. Additionally, further studies are needed to determine the optimal dosing and administration methods for BIIBO3304 in various preclinical models. Finally, clinical trials are needed to determine the safety and efficacy of BIIBO3304 in humans for the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of BIIBO3304 involves a multi-step process that begins with the preparation of 1-(2-bromoethyl)-2,3-dihydro-1H-indene. This intermediate compound is then reacted with N-butyl-N-methylpiperidin-4-amine to form the bipiperidine intermediate. The final step involves the coupling of the bipiperidine intermediate with 3-isocyanato-benzoic acid to form the desired product, BIIBO3304.
Aplicaciones Científicas De Investigación
BIIBO3304 has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to have promising effects in the treatment of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. BIIBO3304 has also been studied for its potential use in nicotine addiction treatment.
Propiedades
IUPAC Name |
N-butyl-1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O/c1-3-4-13-26(2)25(29)22-10-7-14-28(19-22)23-11-15-27(16-12-23)24-17-20-8-5-6-9-21(20)18-24/h5-6,8-9,22-24H,3-4,7,10-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLRWHLMJMAOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1CCCN(C1)C2CCN(CC2)C3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.